molecular formula C18H20N2O3 B238784 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide

Cat. No. B238784
M. Wt: 312.4 g/mol
InChI Key: FZAHMLRAQSEQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, also known as EPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPB belongs to the class of benzamide derivatives, which are widely used as drugs and have shown promising results in treating various diseases such as cancer, Parkinson's disease, and schizophrenia.

Mechanism Of Action

The mechanism of action of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, studies have suggested that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is known to play a critical role in the regulation of gene expression, and its inhibition leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth and proliferation.

Biochemical And Physiological Effects

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Moreover, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity has been extensively studied, making it a well-established compound for research purposes. However, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide also has some limitations. It is not water-soluble, which makes it difficult to administer in vivo, and its mechanism of action is not fully understood, which limits its potential applications in drug development.

Future Directions

There are several future directions for research on 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide. One potential area of research is the development of water-soluble derivatives of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, which could improve its bioavailability and make it more suitable for in vivo studies. Another area of research is the identification of the specific molecular targets of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, which could provide insights into its mechanism of action and potential applications in drug development. Additionally, further studies are needed to investigate the potential applications of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide in the treatment of chronic pain and inflammatory diseases.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopropionyl aniline. The final product is obtained by the addition of ethyl alcohol to the reaction mixture.

Scientific Research Applications

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

properties

Product Name

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-6-5-7-15(12-14)20-18(22)13-8-10-16(11-9-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FZAHMLRAQSEQJD-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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